![molecular formula C17H17FN6O2 B2538408 7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione CAS No. 923475-54-1](/img/structure/B2538408.png)
7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorine and phosphorus-substituted triazinones is described in the first paper, where a Wittig reaction is employed to obtain a fluorine-substituted compound, which is then subjected to various reactions with alkylating and oxidizing agents to produce a range of derivatives . In the second paper, the synthesis of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines is achieved through the reaction of 7,8-diamino-1,3-dimethylxanthine with hydroxylamine-O-sulfonic acid, followed by treatment with hydrochloric acid or alloxan and subsequent methylation . The third paper discusses the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation, starting from a 5-nitrosopyrimidine derivative . Lastly, the fourth paper presents the synthesis of fluoroalkyl-substituted triazinane-2,4-diones and dihydropyrimidin-2(1H)-ones via regioselective addition of isocyanates to fluoroalkylated α,β-unsaturated imines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using elemental and spectral data . The purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines synthesized in the second paper are characterized by their unique tetrone structure, which is confirmed to be identical to the product obtained through an alternative synthetic route . The third paper does not provide explicit details on the molecular structure analysis but implies that the structures of the synthesized imidazo[1,2,3-cd]purine derivatives are confirmed through standard characterization techniques . Computational studies in the fourth paper help explain the behavior of the isocyanates and the mechanisms of the reactions leading to the formation of the fluorinated compounds .
Chemical Reactions Analysis
The first paper details the reactivity of the synthesized fluorine-substituted compound with various agents, leading to the formation of different derivatives, including thiazolo[3,2-b][1,2,4]triazinones and sulfonic acid derivatives . The second paper describes the reactivity of the synthesized tetrone with alkylamines to produce a series of 3-alkylamino-2-alkylcarbamoyl derivatives . The third paper focuses on the intramolecular alkylation reaction to obtain the imidazo[1,2,3-cd]purine derivatives . The fourth paper explores the regioselective addition of isocyanates to fluoroalkylated imines, leading to different fluorinated compounds depending on the isocyanate used .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided papers. However, the biological activities, such as the molluscicidal activity against snails responsible for Bilharziasis diseases, are mentioned in the first paper . The antitumor activity against P388 leukemia and the vascular relaxing effects of some of the synthesized compounds are discussed in the second paper . The third and fourth papers do not provide specific information on the physical and chemical properties of the synthesized compounds .
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
The compound's derivatives have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, highlighting their potential as antidepressants. For instance, a study on 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrated significant antidepressant and anxiolytic effects in vivo, suggesting these derivatives' therapeutic potential in treating mood disorders (Zagórska et al., 2016).
Antiviral and Antitumor Activities
The chemical synthesis of new purine analogues has shown moderate activity against viruses, such as herpes and rhinovirus, at nontoxic dosage levels, indicating a pathway for developing new antiviral agents (Kim et al., 1978). Furthermore, novel fluorinated cyclic compounds have exhibited promising activity against CDK2, a cyclin-dependent kinase important in cell cycle regulation, underscoring their potential as antitumor agents (Bawazir & Rahman, 2020).
Antimicrobial Efficacy
Derivatives of the compound have been synthesized with a focus on antimicrobial activity. For example, new fluorine/phosphorus-substituted compounds showed molluscicidal activity against snails responsible for Bilharziasis diseases, pointing towards their potential in combating parasitic infections (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
Spectral and Photophysical Properties
Investigations into the spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir have expanded the understanding of these compounds' behaviors in various solvents and pH ranges, essential for designing drugs with optimal absorption and fluorescence characteristics (Wenska et al., 2004).
Eigenschaften
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-9-10(2)24-13-14(19-16(24)21-20-9)22(3)17(26)23(15(13)25)8-11-4-6-12(18)7-5-11/h4-7,10H,8H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLXZZZYXYABMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)
![3-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2538326.png)
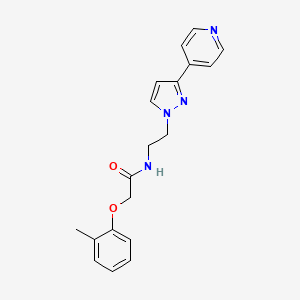
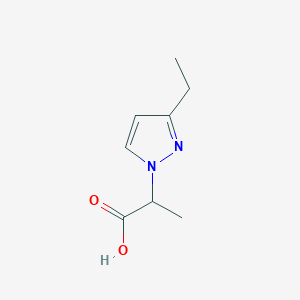
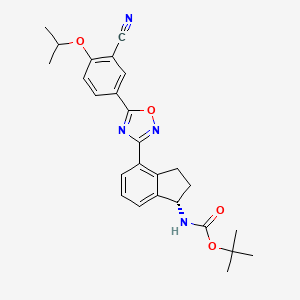

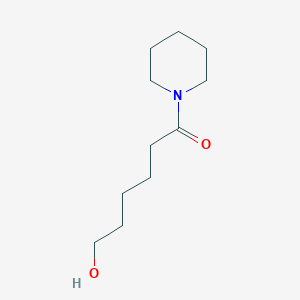
![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2538333.png)
![N~1~-(2-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2538334.png)
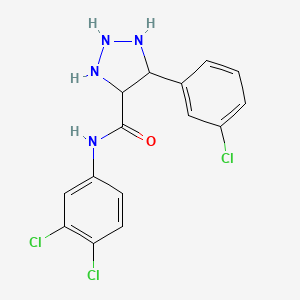
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)
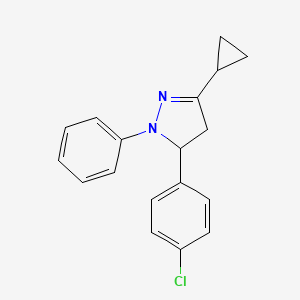
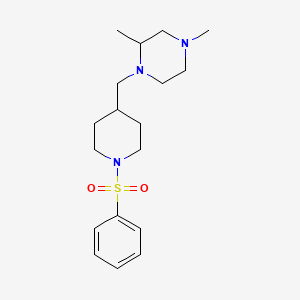
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2538347.png)